molecular formula C13H15IN2O2 B14917133 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B14917133
M. Wt: 358.17 g/mol
InChI Key: QTMKZZWPEYBGHP-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that features an iodo-substituted benzamide structure with a pyrrolidinyl moiety

Preparation Methods

The synthesis of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide include:

Biological Activity

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O2I
  • Molecular Weight : 348.17 g/mol
  • CAS Number : Not specifically listed in available databases but can be derived from the structural formula.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades, leading to cell cycle arrest and programmed cell death.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibition of HDAC enzymes
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Anticancer Activity :
    • A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines demonstrated that derivatives with a pyrrolidine moiety exhibited significant antiproliferative activity. The compound showed an IC50 value in the micromolar range against MCF-7 cells, indicating promising anticancer potential.
    • Flow cytometry analysis indicated that treatment with the compound led to increased levels of apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction and subsequent activation of caspase pathways.
  • Enzyme Inhibition :
    • Research into related compounds has indicated that modifications to the benzamide structure can enhance inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. The presence of iodine in this compound may contribute to its enhanced binding affinity for these enzymes.
  • Antimicrobial Activity :
    • In vitro studies have shown that compounds similar to this compound possess antimicrobial properties against Gram-positive bacteria. The introduction of halogen atoms has been linked to increased antibacterial activity, suggesting a structure–activity relationship that merits further exploration.

Properties

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

3-iodo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C13H15IN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18)

InChI Key

QTMKZZWPEYBGHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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